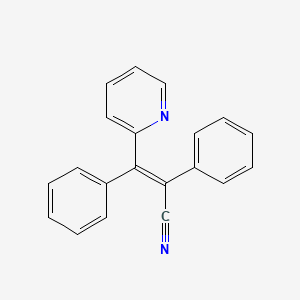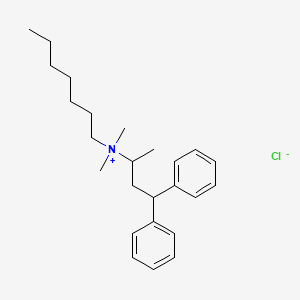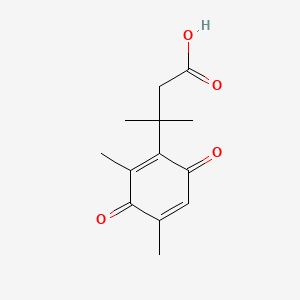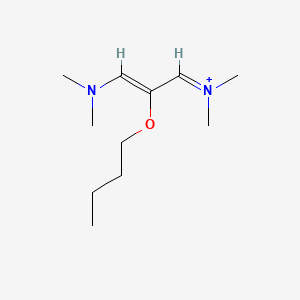
3-Apadn
Übersicht
Beschreibung
3-Apadn is a synthetic analog of nicotinamide adenine dinucleotide. It is composed of a pyridine ring substituted with an amino group at the third position, linked to an adenine dinucleotide. This compound is known for its role as an inhibitor in various biochemical processes, particularly those involving dehydrogenases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Apadn can be synthesized through the Hofmann hypobromite reaction, where nicotinamide adenine dinucleotide is converted to 3-aminopyridine adenine dinucleotide . The reaction involves the use of alkaline conditions and hypobromite, followed by purification through ion exchange chromatography .
Industrial Production Methods: the synthesis typically involves chemical conversion and purification processes similar to those used in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Apadn undergoes various chemical reactions, including diazotization, oxidation, and substitution .
Common Reagents and Conditions:
Diazotization: Nitrous acid is commonly used to diazotize 3-aminopyridine adenine dinucleotide.
Substitution: The amino group on the pyridine ring can undergo substitution reactions with various electrophiles.
Major Products:
Diazotized Derivatives: These are used as site-specific inactivators of enzymes such as yeast alcohol dehydrogenase.
Oxidized Products:
Wissenschaftliche Forschungsanwendungen
3-Apadn has several scientific research applications:
Biochemistry: It is used as a competitive inhibitor in reactions catalyzed by NAD(P)-dependent enzymes.
Enzyme Inhibition Studies: The compound is used to study the inhibition mechanisms of various dehydrogenases.
Fluorimetric Substrate: It functions as a fluorimetric substrate for enzymes like snake venom nucleotide pyrophosphatase.
Antimicrobial Research: The compound has been shown to inhibit the growth of Haemophilus influenzae by interfering with the NAD utilization pathway.
Wirkmechanismus
3-Apadn exerts its effects primarily through enzyme inhibition. It acts as a competitive inhibitor for NAD(P)-dependent enzymes by mimicking the structure of nicotinamide adenine dinucleotide . The compound binds to the active site of these enzymes, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity . Additionally, diazotized derivatives of the compound can inactivate enzymes by modifying specific amino acid residues, such as sulfhydryl groups .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide Adenine Dinucleotide (NAD): The natural coenzyme involved in redox reactions.
3-Acetylpyridine Adenine Dinucleotide: Another synthetic analog used in biochemical studies.
3-Aminopyridine Adenine Dinucleotide Phosphate: A phosphorylated analog with similar inhibitory properties.
Uniqueness: 3-Apadn is unique due to its amino substitution on the pyridine ring, which allows it to act as a site-specific inactivator of enzymes and a competitive inhibitor in various biochemical processes . This specificity and versatility make it a valuable tool in biochemical and antimicrobial research .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-aminopyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O13P2/c21-9-2-1-3-26(4-9)19-15(30)13(28)10(38-19)5-36-41(32,33)40-42(34,35)37-6-11-14(29)16(31)20(39-11)27-8-25-12-17(22)23-7-24-18(12)27/h1-4,7-8,10-11,13-16,19-20,28-29,31H,5-6,21H2,(H,32,33)(H,34,35)(H2,22,23,24)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCBLVMXMCSJQL-HISDBWNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21106-96-7 | |
| Record name | 3-Aminopyridine adenine dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-PYRIDYL)-5-OXA-1,4-DIAZATRICYCLO[5.2.2.0~2,6~]UNDECAN-6-OL](/img/structure/B1225705.png)

![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)



![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)




![[5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B1225721.png)

